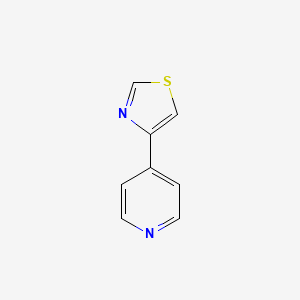

4-(1,3-thiazol-4-yl)pyridine

CAS No.: 162704-63-4

Cat. No.: VC11996747

Molecular Formula: C8H6N2S

Molecular Weight: 162.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 162704-63-4 |

|---|---|

| Molecular Formula | C8H6N2S |

| Molecular Weight | 162.21 g/mol |

| IUPAC Name | 4-pyridin-4-yl-1,3-thiazole |

| Standard InChI | InChI=1S/C8H6N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H |

| Standard InChI Key | QMYONSKHCULDQQ-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=CSC=N2 |

| Canonical SMILES | C1=CN=CC=C1C2=CSC=N2 |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound consists of a pyridine ring (C₅H₅N) fused to a 1,3-thiazole ring (C₃H₃NS) at the 4-position. The thiazole ring contributes a sulfur atom at position 1 and a nitrogen atom at position 3, while the pyridine ring introduces a basic nitrogen at position 1. This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties .

Key Physicochemical Properties

Though experimental data for 4-(1,3-thiazol-4-yl)pyridine are sparse, analog compounds provide approximate values:

The moderate logP suggests balanced solubility, favoring both hydrophobic interactions and aqueous dispersion, which is critical for pharmaceutical applications .

Synthesis Methodologies

Cyclocondensation Approaches

A common strategy for synthesizing thiazole-pyridine hybrids involves cyclocondensation reactions. For example, α-bromo ketones can react with pyridine-derived thiosemicarbazides to form thiazole rings. In a study by Rajurkar et al., pyridine-4-carboxamide derivatives were synthesized by reacting potassium pyridinedithiocarbazate with α-bromo ketones in ethanol under reflux . Adapting this method, 4-(1,3-thiazol-4-yl)pyridine could be synthesized via the reaction of 4-pyridylthiosemicarbazide with α-bromoacetophenone derivatives .

Hydrazonoyl Halide Route

Hydrazonoyl halides serve as versatile intermediates for constructing thiazole rings. As demonstrated in a 2017 study, hydrazonoyl chlorides reacted with thiosemicarbazones to yield thiazole derivatives through cyclization . Applying this approach, 4-pyridinylhydrazonoyl chloride could be coupled with thiourea analogs to form the target compound .

Representative Reaction Scheme

-

Formation of Hydrazonoyl Chloride:

-

Cyclization with Thiourea:

This method emphasizes the utility of diazonium salts in heterocyclic synthesis .

Biological Activities and Mechanisms

Anticancer Activity

1,3-Thiazole derivatives are known to inhibit topoisomerases and protein kinases, key targets in cancer therapy. A 2022 study on pyridine-thiadiazole hybrids reported IC₅₀ values of 2.4–8.7 µM against MCF-7 breast cancer cells, with molecular docking confirming interactions at the ATP-binding site of topoisomerase II . The planar structure of 4-(1,3-thiazol-4-yl)pyridine may facilitate similar intercalation with DNA or enzyme active sites .

Applications in Drug Development

Pharmacokinetic Optimization

The compound’s balanced logP (~2.0) and polar surface area (~50 Ų) align with Lipinski’s rule of five, indicating favorable oral bioavailability. Derivatives with methyl or methoxy substituents on the thiazole ring could further enhance blood-brain barrier penetration for CNS-targeted therapies .

Material Science Applications

Conjugated thiazole-pyridine systems exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs). The sulfur atom’s lone pairs enhance electron transport, a feature exploited in recent studies on thiazole-based semiconductors .

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

-

Targeted Biological Screening: Evaluate the compound against kinase and topoisomerase isoforms.

-

Structure-Activity Relationships: Introduce substituents at the pyridine 2- or thiazole 5-positions to modulate activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume